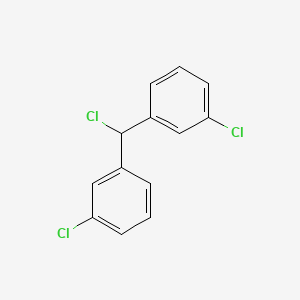
1,1'-(Chloromethylene)bis(3-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Chloromethylene)bis(3-chlorobenzene) is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride . This compound is characterized by the presence of two chlorobenzene rings connected by a chloromethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloromethylene)bis(3-chlorobenzene) typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The chlorination process can be catalyzed by various agents, including iron(III) chloride or aluminum chloride, which facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Chloromethylene)bis(3-chlorobenzene) is scaled up using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Chloromethylene)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed to oxidize the compound.
Major Products Formed
Scientific Research Applications
1,1’-(Chloromethylene)bis(3-chlorobenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Chloromethylene)bis(3-chlorobenzene) involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine atoms. This leads to the formation of new chemical bonds and the release of chloride ions . The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to a benzene ring in different positions.
Benzhydryl Chloride: Similar structure but without the additional chlorine atoms on the benzene rings.
Uniqueness
1,1’-(Chloromethylene)bis(3-chlorobenzene) is unique due to the presence of two chlorobenzene rings connected by a chloromethylene group. This structure imparts distinct chemical properties and reactivity compared to simpler chlorinated benzene derivatives .
Properties
CAS No. |
173200-57-2 |
|---|---|
Molecular Formula |
C13H9Cl3 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1-chloro-3-[chloro-(3-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H |
InChI Key |
VHCOTTJVZPSYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















